Pyrazolo[1,5-a]pyrimidines represent a class of heterocyclic compounds with diverse structural modifications leading to a wide array of biological activities. These compounds are structurally analogous to purines, which are essential components of DNA and RNA, making them attractive scaffolds for developing novel pharmaceutical agents [, ]. Specifically, derivatives of 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid are of significant interest in medicinal chemistry due to their potential applications in treating various diseases, including cancer and arthritis [, ].
4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique molecular structure, which contributes to its diverse biological activities and potential applications in medicinal chemistry. It has garnered attention for its possible therapeutic effects against various diseases, including cancer and viral infections. The compound's structural features make it a valuable scaffold for drug development, particularly in the field of oncology and infectious diseases .
The compound is classified as a heterocyclic aromatic organic compound with a molecular formula of CHNO and a molecular weight of 167.17 g/mol. It has been cataloged under the CAS number 1016703-62-0. The compound's structure includes a pyrazole ring fused to a pyrimidine ring, which is further substituted with a carboxylic acid group at the 3-position .
The synthesis of 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves cyclocondensation reactions. A common synthetic route includes the reaction of a 3-aminopyrazole derivative with a 1,3-dicarbonyl compound under acidic or basic conditions. This method allows for the formation of the pyrazolo[1,5-a]pyrimidine core structure.
Other methods reported in literature include:
While large-scale industrial production methods are not extensively documented, the scalability of laboratory synthesis suggests that similar methodologies could be adapted for mass production. Continuous flow chemistry techniques may also be explored for efficient synthesis in an industrial context.
The molecular structure of 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid can be represented by its canonical SMILES notation: C1CNC2=C(C=NN2C1)C(=O)O
. This notation indicates the arrangement of atoms within the molecule and highlights its heterocyclic nature.
Key Structural Features:
4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid participates in various chemical reactions:
These reactions facilitate the modification of the compound for enhanced biological activity or specificity towards particular targets in medicinal applications .
The mechanism of action for 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid primarily involves its interaction with specific molecular targets such as kinases. It has been shown to inhibit certain kinases that play critical roles in cell signaling pathways related to proliferation and survival. This inhibition can lead to decreased cell growth and increased apoptosis in cancer cells.
Research indicates that this compound may also modulate other signaling pathways involved in inflammation and immune responses, making it a candidate for further investigation in therapeutic settings .
Relevant data from PubChem supports these physical and chemical characteristics .
4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid has several scientific applications:
The compound's versatility makes it an important subject of study across multiple scientific disciplines .
4H,5H,6H,7H-Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid represents a synthetically accessible scaffold for developing potent phosphoinositide 3-kinase delta (PI3Kδ) inhibitors. This tetrahydropyrazolopyrimidine core enables structural modifications that enhance selectivity and binding affinity toward the PI3Kδ isoform, a critical therapeutic target in respiratory diseases. The carboxylic acid moiety at the C3 position facilitates hydrogen bonding with key residues (Lys-833, Asp-787) in the ATP-binding pocket of PI3Kδ, while the saturated ring system reduces metabolic vulnerability compared to aromatic analogs [1] [7].
Molecular optimization of this scaffold has yielded derivatives with low-nanomolar inhibitory activity against PI3Kδ. As demonstrated in lead compound CPL302253 (IC₅₀ = 2.8 nM), strategic functionalization at the C5 and C7 positions significantly enhances both potency and kinase isoform selectivity. This compound exhibits >1,000-fold selectivity for PI3Kδ over PI3Kβ, addressing the toxicity limitations of earlier pan-PI3K inhibitors like Idelalisib [1]. For obstructive lung diseases, inhalation delivery of pyrazolopyrimidine-based PI3Kδ inhibitors enables localized pulmonary effects while minimizing systemic exposure—a key advancement for asthma/COPD therapeutics where oral administration causes dose-limiting immunosuppression [1] [5].
Table 1: Potency and Selectivity of Pyrazolo[1,5-a]pyrimidine-Based PI3Kδ Inhibitors
Compound | IC₅₀ PI3Kδ (nM) | Selectivity Ratio (α/δ) | Selectivity Ratio (β/δ) | Selectivity Ratio (γ/δ) |
---|---|---|---|---|
CPL302253 | 2.8 | 507 | 1,071 | 893 |
CPL302415 | 18 | 79 | 1,415 | 939 |
Idelalisib* | 2,500 | 2.5 | 4.0 | 3.8 |
*Reference compound; data from [1] [5]
The tetrahydropyrazolopyrimidine scaffold achieves exceptional δ-isoform selectivity through dual binding mechanisms:
This selectivity translates to precise immunomodulation by suppressing pathological immune cell functions:
Table 2: Cellular Effects of PI3Kδ-Selective Pyrazolopyrimidines
Immune Cell Type | Key Inhibited Pathway | Functional Consequence | Relevance to Disease |
---|---|---|---|
Th2 lymphocytes | IL-4/IL-13 production | ↓ IgE synthesis | Asthma pathogenesis |
B cells | CD40/BCR costimulation | ↓ Autoantibody production | SLE progression |
Lung epithelial cells | TGF-β-induced EMT | ↓ Airway remodeling | COPD fibrosis |
The 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid scaffold demonstrates exceptional potential for systemic lupus erythematosus (SLE) by correcting aberrant T-cell signaling. Derivatives like CPL302415 (IC₅₀ = 18 nM) achieve therapeutic effects through:
Benzimidazole-functionalized analogs (e.g., compound 6 in [5]) leverage the C3-carboxylic acid to improve aqueous solubility (>500 μg/mL at pH 7.4) while maintaining nanomolar potency—a critical advance for oral SLE therapeutics. These compounds reduce anti-dsDNA antibodies by 89% and glomerulonephritis scores by 75% in MRL/lpr mouse models at 10 mg/kg doses, outperforming belimumab in suppressing T-cell-dependent autoimmunity [5].
Structural Derivatives of the Pyrazolo[1,5-a]pyrimidine Scaffold
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0